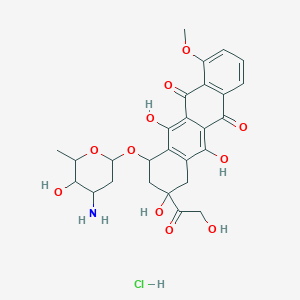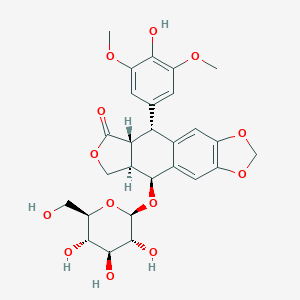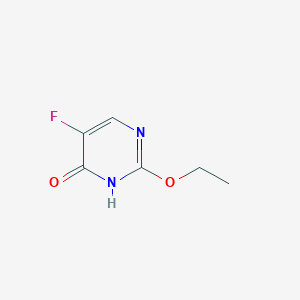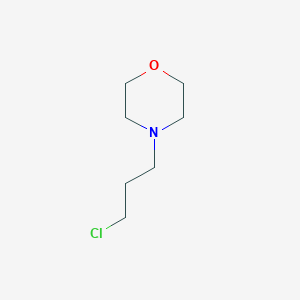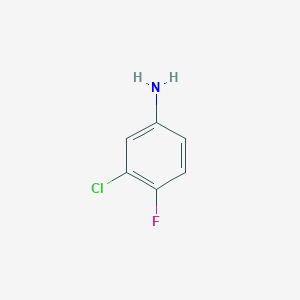
3-Chloro-4-fluoroaniline
Overview
Description
3-Chloro-4-fluoroaniline (CFA) is a dark purple to black solid . It is an organic fluorinated building block used for the synthesis of pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 3-Chloro-4-fluoroaniline involves several steps. One method involves the use of 3-chloro-4-fluoronitrobenzene and 1%Pt/C, which are combined in a reactor . The reactor is then filled with high pure nitrogen and hydrogen, and the mixture is heated to 50°C and stirred for 10 hours . After the reaction, the crude product is filtered while hot and then rectified to obtain the final product .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-fluoroaniline is C6H5ClFN . Its average mass is 145.562 Da and its monoisotopic mass is 145.009460 Da .Chemical Reactions Analysis
3-Chloro-4-fluoroaniline is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research . It is also used in the synthesis of various pharmaceutical and biologically active compounds .Physical And Chemical Properties Analysis
3-Chloro-4-fluoroaniline has a melting point of 42-44°C and a boiling point of 227-228°C . It has a molar mass of 145.57 g/mol . The compound is a dark purple to black solid .Scientific Research Applications
3-Chloro-4-fluoroaniline: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Intermediate: 3-Chloro-4-fluoroaniline (CFA) is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure makes it a valuable precursor in the development of medications.
Biofield Energy Treatment Study: A study investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of CFA, suggesting its potential in modifying chemical compound properties through non-chemical means .
Biological Monitoring: CFA’s exposure to workers is monitored using high-performance liquid chromatography (HPLC) methods, indicating its significance in occupational safety and health assessments .
Spectroscopic Analysis: Quantum chemical calculations and spectroscopic analysis like FT-IR and FT-Raman are performed on derivatives of CFA to understand their molecular structure and properties, which is crucial for material science research .
Catalysis Research: CFA is used in studies involving catalysis, such as hydrogenation substitution reactions, which are fundamental processes in chemical synthesis and industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that anilines, in general, can interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 3-Chloro-4-fluoroaniline is not well-documented. Anilines are known to undergo metabolic activation in the body, which can lead to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, potentially leading to toxic effects .
Biochemical Pathways
Anilines can be involved in various biochemical processes, such as oxidative stress and disruption of cellular functions .
Pharmacokinetics
They are widely distributed in the body and are primarily metabolized in the liver .
Result of Action
Anilines can cause a variety of effects at the cellular level, including oxidative stress, dna damage, and disruption of normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-fluoroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . Moreover, individual factors such as age, sex, health status, and genetic makeup can influence the body’s response to 3-Chloro-4-fluoroaniline .
properties
IUPAC Name |
3-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMCVGMNUUNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038754 | |
| Record name | 3-Chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoroaniline | |
CAS RN |
367-21-5 | |
| Record name | 3-Chloro-4-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-4-FLUOROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-chloro-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-FLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L63CC70UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Chloro-4-fluoroaniline?
A1: 3-Chloro-4-fluoroaniline has the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3-Chloro-4-fluoroaniline?
A2: Researchers commonly employ a range of spectroscopic methods to characterize CFA, including X-ray diffraction (XRD) [], Fourier-transform infrared (FT-IR) spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 19F) [], and ultraviolet-visible (UV-Vis) spectroscopy [, ]. These techniques provide valuable insights into the compound's structure, bonding, and electronic properties.
Q3: What are the common starting materials for synthesizing 3-Chloro-4-fluoroaniline?
A3: CFA can be synthesized from various starting materials, including fluorobenzene [] and p-chloronitrobenzene []. The synthesis routes typically involve a series of reactions such as nitration, fluorination, chlorination, and reduction.
Q4: Are there any alternative, more efficient methods for synthesizing 3-Chloro-4-fluoroaniline?
A4: Yes, researchers have explored more efficient synthetic strategies, including microwave-assisted synthesis [, ]. This method offers advantages such as reduced reaction times, higher yields, and reduced environmental impact compared to conventional methods.
Q5: Does 3-Chloro-4-fluoroaniline exhibit any catalytic properties?
A5: While CFA is primarily used as a building block in organic synthesis, its derivatives can exhibit catalytic properties. For instance, certain palladium-iron catalysts supported on titanium dioxide (Pd-Fe/TiO2) have demonstrated high activity and selectivity in the hydrogenation of 3-chloro-4-fluoronitrobenzene to CFA [].
Q6: What are the primary applications of 3-Chloro-4-fluoroaniline in pharmaceutical chemistry?
A6: CFA serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the tyrosine kinase inhibitor Gefitinib [, , , ]. Gefitinib is used in the treatment of certain types of non-small cell lung cancer harboring specific EGFR mutations [].
Q7: Are there any other notable pharmaceutical compounds synthesized using 3-Chloro-4-fluoroaniline as an intermediate?
A7: Besides Gefitinib, CFA is also utilized in synthesizing other pharmaceutical compounds, including Prulifloxacin, a tricyclic fluoroquinolone antibiotic [].
Q8: How does the structure of 3-Chloro-4-fluoroaniline contribute to the activity of drugs like Gefitinib?
A8: In Gefitinib, the CFA moiety, specifically the 3-chloro-4-fluoroaniline group, plays a crucial role in binding to the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase []. Modifications to this moiety can significantly impact the drug's potency, selectivity, and pharmacokinetic properties.
Q9: What is the impact of structural modifications on the activity and selectivity of 3-Chloro-4-fluoroaniline derivatives?
A9: Extensive structure-activity relationship (SAR) studies have been conducted on CFA derivatives, particularly in the context of developing EGFR inhibitors []. Researchers have explored modifications to the aniline ring, including substitutions at various positions, to optimize inhibitory potency and selectivity towards specific EGFR isoforms.
Q10: How is 3-Chloro-4-fluoroaniline metabolized in biological systems?
A10: Studies in rats have shown that CFA is rapidly and extensively metabolized, primarily through N-acetylation and hydroxylation followed by O-sulfation []. The major metabolites identified include 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide [].
Q11: What analytical techniques are employed to study the metabolism of 3-Chloro-4-fluoroaniline?
A11: Researchers utilize advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) [], HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) [, ], and HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) [] to identify and quantify CFA and its metabolites in biological samples.
Q12: What is known about the toxicity and safety profile of 3-Chloro-4-fluoroaniline?
A12: While CFA itself is not a pharmaceutical agent, understanding its safety profile is crucial due to its use as a building block in drug synthesis. Studies have investigated potential genotoxic impurities in drugs like Gefitinib that may arise from CFA during the manufacturing process []. Regulatory guidelines for genotoxic impurities are stringent, highlighting the importance of monitoring and controlling these impurities in pharmaceutical products.
Q13: What is the environmental fate of 3-Chloro-4-fluoroaniline and its degradation products?
A13: Research on the herbicide flamprop-methyl, which degrades to CFA in soil, provides insights into the environmental fate of this compound []. Studies have shown that CFA can persist in soil, primarily in bound forms, and undergo further degradation, including ring-opening reactions [, ]. The rate of degradation varies depending on soil type and environmental conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



